GW409544

Catalog No.
S529614
CAS No.
258345-41-4
M.F
C31H30N2O5
M. Wt
510.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GW409544

CAS Number

258345-41-4

Product Name

GW409544

IUPAC Name

(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]propanoic acid

Molecular Formula

C31H30N2O5

Molecular Weight

510.6 g/mol

InChI

InChI=1S/C31H30N2O5/c1-21(19-29(34)24-9-5-3-6-10-24)32-28(31(35)36)20-23-13-15-26(16-14-23)37-18-17-27-22(2)38-30(33-27)25-11-7-4-8-12-25/h3-16,19,28,32H,17-18,20H2,1-2H3,(H,35,36)/b21-19-/t28-/m0/s1

InChI Key

GGUVRMBIEPYOKL-WMVCGJOFSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

GW 409544, GW-409544, GW409544

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC(=CC(=O)C4=CC=CC=C4)C

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C[C@@H](C(=O)O)N/C(=C\C(=O)C4=CC=CC=C4)/C

The exact mass of the compound (2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]propanoic acid is 510.2155 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GW409544 (CAS: 258345-41-4) is a highly potent, non-thiazolidinedione (non-TZD) L-tyrosine-based dual agonist of the peroxisome proliferator-activated receptors (PPAR) alpha and gamma. Featuring a unique vinylogous amide linker and a carboxylic acid head group, it was specifically engineered to overcome the severe receptor selectivity skew of earlier analogs in its class. In modern chemoinformatics and drug discovery, GW409544 is primarily procured as a gold-standard reference material and co-crystallization ligand for structural biology, offering sub-nanomolar to low-nanomolar baseline activation across both critical metabolic targets. Its proven structural compatibility with the AF-2 activation helix makes it an indispensable empirical baseline for metabolic assay development and in silico drug design. [1]

Relying on generic thiazolidinediones (TZDs) like rosiglitazone or selective fibrates like GW7647 fails when balanced dual-pathway activation is required, as these common substitutes are highly selective for only one receptor subtype. Furthermore, substituting GW409544 with its direct structural predecessor, farglitazar, is fundamentally flawed for dual-agonist assays; farglitazar exhibits a massive ~1250-fold preference for PPARγ over PPARα due to a steric clash in the receptor pocket. For computational chemistry and X-ray crystallography workflows, generic substitution is impossible, as GW409544 possesses a specific 3-carbon truncated vinylogous amide modification that uniquely allows it to occupy the hydrophobic binding pockets of both receptors simultaneously, making it the strict empirical baseline for "core hopping" drug design. [1]

Balanced Dual-Receptor Potency vs. Farglitazar

GW409544 was specifically engineered to correct the extreme subtype selectivity of its parent compound, farglitazar. While farglitazar is highly potent on PPARγ (EC50 = 0.20 nM), it is weak on PPARα (EC50 = 250 nM). By replacing the benzophenone group with a vinylogous amide, GW409544 achieves an EC50 of 2.3 nM for PPARα and 0.28 nM for PPARγ. This modification yields a >100-fold increase in PPARα potency, reducing the cross-receptor activity gap to less than 10-fold. [1]

Evidence DimensionPPARα vs PPARγ Activation (EC50)
Target Compound DataGW409544: PPARα = 2.3 nM; PPARγ = 0.28 nM (<10-fold difference)
Comparator Or BaselineFarglitazar: PPARα = 250 nM; PPARγ = 0.20 nM (~1250-fold difference)
Quantified Difference>100-fold improvement in PPARα potency, establishing balanced dual agonism
ConditionsHuman PPAR-GAL4 chimeric receptor transactivation assay

Essential for procurement in metabolic assays requiring balanced, simultaneous co-activation of lipid and glucose regulatory pathways without extreme skew.

Steric Clash Avoidance in the PPARα Binding Pocket

The structural differentiation of GW409544 lies in its vinylogous amide N-substituent, which contains three fewer carbon atoms than the benzophenone found in farglitazar. X-ray crystallographic data (at 2.5-Å resolution) demonstrates that this truncation allows GW409544 to shift within the PPARα ligand-binding domain without clashing with the Phe-273 residue. This precise fit enables the carboxylic acid head to form critical hydrogen bonds with Tyr-464 on the AF-2 helix, locking the receptor in its active conformation.[1]

Evidence DimensionLigand-Binding Domain (LBD) Steric Compatibility
Target Compound DataGW409544: Vinylogous amide avoids Phe-273 clash, enabling stable AF-2 helix H-bonding
Comparator Or BaselineFarglitazar: Benzophenone group clashes with Phe-273, destabilizing PPARα binding
Quantified DifferenceElimination of steric hindrance via a 3-carbon truncation
ConditionsX-ray crystallography of ternary complex with SRC1 peptide (PDB: 1K7L)

Validates GW409544 as the mandatory reference standard for structural biologists mapping the AF-2 helix activation switch.

Non-TZD Pharmacophore Superiority vs. Rosiglitazone

Unlike first-generation thiazolidinediones (TZDs) such as rosiglitazone, GW409544 utilizes an L-tyrosine scaffold. Crystallographic overlays reveal that while both compounds hydrogen-bond with His-323 and Tyr-473 in PPARγ, the TZD head group of rosiglitazone fails to occupy the adjacent hydrophobic pocket. Consequently, rosiglitazone is completely inactive on PPARα (EC50 > 10,000 nM), whereas GW409544's structure allows it to deeply penetrate both receptor pockets, maintaining sub-nanomolar to low-nanomolar activity across both. [1]

Evidence DimensionPPARα Activation and Pocket Occupancy
Target Compound DataGW409544: EC50 = 2.3 nM (occupies hydrophobic pocket)
Comparator Or BaselineRosiglitazone: EC50 > 10,000 nM (fails to occupy hydrophobic pocket)
Quantified Difference>4,300-fold higher PPARα potency with broader spatial occupancy
ConditionsIn vitro receptor transactivation and structural overlay analysis

Crucial for medicinal chemistry teams requiring a validated non-TZD scaffold to bypass the off-target liabilities and patent constraints of traditional glitazones.

Empirical Baseline for In Silico 'Core Hopping' and Molecular Docking

Because GW409544 is the definitive co-crystallized ligand for both PPARα (PDB: 1K7L) and PPARγ (PDB: 1K74), it is universally procured as the empirical control for validating molecular dynamics simulations, glide docking, and core-hopping algorithms aimed at designing novel antidiabetic compounds. [1]

Positive Control in Balanced Dual-Agonist High-Throughput Screening (HTS)

Due to its rare <10-fold potency difference between PPARα (2.3 nM) and PPARγ (0.28 nM), GW409544 is the optimal reference standard for cell-based reporter assays and HTS campaigns seeking to identify balanced modulators of combined lipid and glucose metabolic pathways, where highly skewed compounds like farglitazar would yield misleading baselines.[2]

Non-TZD Scaffold Development and Crystallographic Profiling

Medicinal chemistry programs developing next-generation glitazars utilize GW409544 as a primary structural template. Its L-tyrosine scaffold and vinylogous amide linker provide a proven blueprint for achieving dual agonism without the thiazolidinedione (TZD) head group, making it essential for comparative X-ray crystallography when mapping new pharmacophores against the AF-2 activation helix.[3]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

510.21547206 Da

Monoisotopic Mass

510.21547206 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L0LT4RER76

Wikipedia

Gw-409544

Dates

Last modified: 02-18-2024
1: De Filippis B, Linciano P, Ammazzalorso A, Di Giovanni C, Fantacuzzi M, Giampietro L, Laghezza A, Maccallini C, Tortorella P, Lavecchia A, Loiodice F, Amoroso R. Structural development studies of PPARs ligands based on tyrosine scaffold. Eur J Med Chem. 2015 Jan 7;89:817-25. doi: 10.1016/j.ejmech.2014.10.083. PubMed PMID: 25462281.
2: Bravo Y, Baccei CS, Broadhead A, Bundey R, Chen A, Clark R, Correa L, Jacintho JD, Lorrain DS, Messmer D, Stebbins K, Prasit P, Stock N. Identification of the first potent, selective and bioavailable PPARα antagonist. Bioorg Med Chem Lett. 2014 May 15;24(10):2267-72. doi: 10.1016/j.bmcl.2014.03.090. PubMed PMID: 24745969.
3: Moreno-Santos I, Pavón FJ, Romero-Cuevas M, Serrano A, Cano C, Suardíaz M, Decara J, Suarez J, de Fonseca FR, Macías-González M. Computational and biological evaluation of N-octadecyl-N'-propylsulfamide, a selective PPARα agonist structurally related to N-acylethanolamines. PLoS One. 2014 Mar 20;9(3):e92195. doi: 10.1371/journal.pone.0092195. PubMed PMID: 24651609; PubMed Central PMCID: PMC3961330.
4: Decara JM, Romero-Cuevas M, Rivera P, Macias-González M, Vida M, Pavón FJ, Serrano A, Cano C, Fresno N, Pérez-Fernández R, Rodríguez de Fonseca F, Suárez J. Elaidyl-sulfamide, an oleoylethanolamide-modelled PPARα agonist, reduces body weight gain and plasma cholesterol in rats. Dis Model Mech. 2012 Sep;5(5):660-70. doi: 10.1242/dmm.009233. PubMed PMID: 22736460; PubMed Central PMCID: PMC3424463.
5: Ma Y, Wang SQ, Xu WR, Wang RL, Chou KC. Design novel dual agonists for treating type-2 diabetes by targeting peroxisome proliferator-activated receptors with core hopping approach. PLoS One. 2012;7(6):e38546. doi: 10.1371/journal.pone.0038546. PubMed PMID: 22685582; PubMed Central PMCID: PMC3369836.
6: Nakagawa T, Kurita N, Kozakai S, Iwabuchi S, Yamaguchi Y, Hayakawa M, Ito Y, Aoyama T, Nakajima T. Molecular mechanics and molecular orbital simulations on specific interactions between peroxisome proliferator-activated receptor PPARalpha and plasticizer. J Mol Graph Model. 2008 Aug;27(1):45-58. doi: 10.1016/j.jmgm.2008.02.003. PubMed PMID: 18394939.
7: Sheu SH, Kaya T, Waxman DJ, Vajda S. Exploring the binding site structure of the PPAR gamma ligand-binding domain by computational solvent mapping. Biochemistry. 2005 Feb 1;44(4):1193-209. PubMed PMID: 15667213.
8: Xu HE, Stanley TB, Montana VG, Lambert MH, Shearer BG, Cobb JE, McKee DD, Galardi CM, Plunket KD, Nolte RT, Parks DJ, Moore JT, Kliewer SA, Willson TM, Stimmel JB. Structural basis for antagonist-mediated recruitment of nuclear co-repressors by PPARalpha. Nature. 2002 Feb 14;415(6873):813-7. PubMed PMID: 11845213.
9: Xu HE, Lambert MH, Montana VG, Plunket KD, Moore LB, Collins JL, Oplinger JA, Kliewer SA, Gampe RT Jr, McKee DD, Moore JT, Willson TM. Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors. Proc Natl Acad Sci U S A. 2001 Nov 20;98(24):13919-24. PubMed PMID: 11698662; PubMed Central PMCID: PMC61142.

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